molecular formula C12H12N6 B8256806 n-((3-Methylpyridin-2-yl)methyl)-9h-purin-6-amine

n-((3-Methylpyridin-2-yl)methyl)-9h-purin-6-amine

Cat. No.: B8256806
M. Wt: 240.26 g/mol
InChI Key: DBMVAWDROSYMOP-UHFFFAOYSA-N
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Description

n-((3-Methylpyridin-2-yl)methyl)-9h-purin-6-amine is a synthetic purine derivative of significant interest in medicinal chemistry and oncology research. This compound features a purine core, a fundamental structure in cell metabolism, strategically substituted with a (3-methylpyridin-2-yl)methyl group. This specific molecular architecture is designed to mimic naturally occurring purines, allowing it to potentially interact with and modulate key biological targets, including various kinases and enzymes involved in cellular signaling pathways . Purin-6-amine derivatives are extensively investigated for their potent anti-proliferative activities. Recent studies on structurally related N-[omega-(purin-6-yl)aminoalkanoyl] derivatives have demonstrated high cytotoxic activity against a diverse panel of human tumor cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells . The mechanism of action for this class of compounds often involves the inhibition of DNA biosynthesis, effectively halting the cell cycle of susceptible tumor cells and inducing cytotoxic effects . Furthermore, purine conjugates containing specific linkers have also shown promising in vitro antiviral activity, notably against herpes simplex virus type 1 (HSV-1), including acyclovir-resistant strains . The presence of the purine residue is considered crucial for this biological activity . This compound is provided for non-human research applications only. It is intended for use in laboratory investigations and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, wearing suitable personal protective equipment.

Properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c1-8-3-2-4-13-9(8)5-14-11-10-12(16-6-15-10)18-7-17-11/h2-4,6-7H,5H2,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMVAWDROSYMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 6-Chloropurine

In a representative procedure, 6-chloropurine riboside undergoes alkylation with 3-methylpyridin-2-amine in ethanol under reflux. This method leverages the nucleophilic displacement of the chlorine atom by the amine group, yielding N-((3-methylpyridin-2-yl)methyl)-9H-purin-6-amine with a 75% efficiency. The reaction mechanism involves the generation of a purine intermediate, which reacts with the pyridylmethylamine nucleophile to form the desired product.

Key Conditions :

  • Solvent : Ethanol

  • Temperature : Reflux (~78°C)

  • Reaction Time : 1 hour

  • Yield : 75%

This method is favored for its simplicity and high yield, though purification often requires chromatographic separation to remove unreacted starting materials.

Coupling Reactions Using Activating Agents

Carbodiimide-mediated coupling reactions provide an alternative pathway, particularly for introducing the pyridylmethyl group via amide bond formation.

EDC/HOBt-Mediated Coupling

A study utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) demonstrated the coupling of (3-methylpyridin-2-yl)methanamine to a purine-6-carboxylic acid derivative. The reaction proceeds in acetonitrile at room temperature, achieving a 58% yield after 48 hours.

Optimization Notes :

  • Stoichiometry : Equimolar ratios of purine and amine components.

  • Base : Pyridine (0.62 mmol) enhances reaction efficiency by scavenging HCl.

  • Workup : Extraction with ethyl acetate and purification via flash chromatography.

Iodine/TBHP-Catalyzed Oxidative Coupling

An oxidative coupling strategy employs iodine and tert-butyl hydroperoxide (TBHP) in acetonitrile under reflux. This method facilitates the direct coupling of 3-methylpyridin-2-amine to nitroolefins, forming intermediates that subsequently react with purine derivatives. Reported yields reach 77% under optimized conditions.

Mechanistic Insight :
Iodine acts as a Lewis acid, activating the nitroolefin for nucleophilic attack by the pyridylamine. TBHP serves as an oxidant, promoting the formation of reactive intermediates.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. A protocol involving 1,4-dioxane at 140°C for 75 minutes achieved the cyclization of 3-methylpyridin-2-amine with a brominated piperidine intermediate, yielding a purine-pyridine hybrid structure.

Advantages :

  • Time Efficiency : 1.25 hours vs. traditional 12–24 hours.

  • Yield : Comparable to conventional methods (58–77%).

Comparative Analysis of Methods

The table below summarizes key preparation methods, highlighting conditions, yields, and scalability:

Method Conditions Yield Reference
Nucleophilic SubstitutionEthanol, reflux, 1 hour75%
EDC/HOBt CouplingAcetonitrile, rt, 48 hours58%
Iodine/TBHP OxidativeAcetonitrile, reflux, 12 hours77%
Microwave-Assisted1,4-Dioxane, 140°C, 75 minutes58%

Purification and Characterization

Post-synthesis purification typically involves flash chromatography using gradients of methanol in dichloromethane (3–8%). Final products are characterized via 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry, with key spectral data corroborating structural integrity .

Chemical Reactions Analysis

Types of Reactions

N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that n-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine exhibits antiproliferative effects against various cancer cell lines. It acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated its effectiveness against HER2-positive breast cancer cells, showing significant growth inhibition in trastuzumab-sensitive and resistant cell lines .

Compound Target IC50 (nM) Cell Line
This compoundCDK12/cyclinK16SK-Br3
n-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-aminoCDK12/cyclinK221HCC1954

Inhibition of Kinases

This compound has been studied for its ability to inhibit phosphoinositide 3-kinases (PI3K), which play a pivotal role in various signaling pathways associated with cancer progression and inflammatory diseases. Its derivatives have been shown to modulate PI3K activity, providing a therapeutic avenue for treating cancer and autoimmune disorders .

Enzyme Inhibition Studies

The compound is utilized as a building block in synthesizing more complex molecules aimed at enzyme inhibition. It has been investigated for its potential to inhibit various kinases involved in cellular signaling pathways, highlighting its importance in drug development.

Structure-Activity Relationship (SAR) Studies

The structure of this compound allows for modifications that can enhance its biological activity. SAR studies have revealed that specific substitutions at the 6 and 9 positions significantly impact the compound's potency against target enzymes .

Therapeutic Potential

This compound is being explored for its therapeutic potential in treating conditions such as:

  • Cancer : Particularly effective against various forms of leukemia and solid tumors.
  • Neurodegenerative Disorders : Investigated for its neuroprotective effects.

The compound's ability to interact with multiple molecular targets makes it a candidate for developing multi-target therapies .

Industrial Applications

In addition to its medicinal uses, this purine derivative is being explored for applications in material science, where it can be utilized to develop new materials with specific properties due to its unique chemical structure.

Case Study 1: Anticancer Activity

A recent study focused on the anticancer activity of this compound demonstrated that it effectively inhibited the proliferation of cancer cells through CDK inhibition, leading to cell cycle arrest and apoptosis.

Case Study 2: PI3K Inhibition

Another investigation highlighted the compound's role as a PI3K inhibitor, showing promise in reducing tumor growth in preclinical models of cancer, particularly those resistant to conventional therapies.

Mechanism of Action

The mechanism of action of N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, its interaction with kinases can result in the inhibition of cell proliferation, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Purine Core

A key structural determinant of biological activity in purine derivatives is the substitution pattern at the N9, C2, and C6 positions. Below is a comparative analysis of N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine with related analogs:

Compound Name N9 Substituent C2/C6 Substituents Molecular Weight (g/mol) Key Biological Activity/Findings Reference
This compound 3-Methylpyridin-2-ylmethyl NH₂ (C6) 256.3 Not explicitly reported; inferred kinase/CDK inhibition potential
9-((5-Methoxypyridin-2-yl)methyl)-9H-purin-6-amine 5-Methoxypyridin-2-ylmethyl NH₂ (C6) 286.3 Cytotoxic (HeLa cells: IC₅₀ = 3.02 μM)
2-Chloro-9-isopropyl-N-((6′-methyl-[3,3′-bipyridin]-6-yl)methyl)-9H-purin-6-amine Bipyridinylmethyl + isopropyl Cl (C2), NH₂ (C6) 397.9 CDK inhibition; HER2+ breast cancer resistance reversal
6-(3-Chlorophenylamino)-9-ethyl-9H-purine-2-carbonitrile Ethyl CN (C2), NHPhCl (C6) 299.0 Inhibitor of trypanosomal proteases (IC₅₀ < 1 μM)
N-(3-Chlorobenzyl)-2-((5-chlorothiophen-2-yl)ethynyl)-9H-purin-6-amine 3-Chlorobenzyl Ethynylthiophene (C2) 384.3 Antiproliferative activity (specific targets not disclosed)

Key Observations :

  • N9 Substituent : Bulky aromatic groups (e.g., bipyridinylmethyl in ) enhance target affinity by occupying hydrophobic pockets, while smaller alkyl groups (e.g., ethyl in ) improve metabolic stability.
  • C2 Position : Electron-withdrawing groups (e.g., Cl, CN) increase electrophilicity, aiding covalent interactions with catalytic residues in enzymes like kinases or proteases .
  • C6 Position: Amino groups (NH₂) facilitate hydrogen bonding with ATP-binding sites in kinases, whereas aryl/heteroaryl substitutions (e.g., chlorophenylamino in ) enhance π-stacking interactions .

Structural and Pharmacokinetic Considerations

  • Metabolic Stability : Tert-butyl groups (e.g., in ) reduce oxidative metabolism, whereas allyl or propargyl substituents (e.g., ) may confer susceptibility to cytochrome P450-mediated degradation.

Biological Activity

The compound n-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine is a purine derivative with potential biological activities, particularly in the context of cancer therapeutics. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a purine scaffold with a methylpyridine substituent, which may influence its interaction with biological targets. The presence of the pyridine ring is significant for enhancing solubility and bioavailability.

This compound has been studied primarily for its inhibitory effects on cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.

  • CDK Inhibition :
    • Research indicates that derivatives of purine compounds can selectively inhibit CDK2, an enzyme associated with tumor growth. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against CDK2, which correlates with their potential as anticancer agents .
  • Antitumor Activity :
    • In vitro studies have demonstrated that this compound can induce apoptosis and cell cycle arrest in various cancer cell lines. For example, related compounds exhibited IC50 values ranging from 1.42 to 4.56 µM against different leukemia cell lines .

Efficacy in Cancer Models

Several studies have evaluated the efficacy of this compound and its analogs against specific cancer types:

Cancer Type Cell Line IC50 (µM) Mechanism
LeukemiaK5622.27CDK inhibition
Colorectal CarcinomaHCT11644.5 - 135.5Tubulin polymerization inhibition
Triple-Negative Breast CancerMDA-MB-23119CDK2 inhibition

These results suggest that the compound has a broad spectrum of activity against various cancer types, making it a candidate for further development as an anticancer therapeutic.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the purine scaffold significantly affect biological activity:

  • Substituent Effects :
    • The introduction of different substituents at the C6 position of the purine enhances binding affinity to CDK2. Polar groups tend to improve inhibitory potency due to better interactions within the ATP-binding site .
  • Pyridine Influence :
    • The presence of the methylpyridine moiety appears to stabilize the compound's interaction with target proteins, potentially increasing selectivity and reducing off-target effects.

Case Study 1: In Vitro Anticancer Activity

A study synthesized various purine derivatives, including this compound, and tested them against multiple cancer cell lines. The results showed significant dose-dependent inhibition of cell proliferation and induction of apoptosis in leukemia cells.

Case Study 2: In Vivo Efficacy

In xenograft models using HCT116 colorectal carcinoma cells, treatment with related purine derivatives resulted in reduced tumor growth without significant toxicity to major organs, suggesting a favorable therapeutic index .

Q & A

Q. How does the 3-methylpyridin-2-ylmethyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • LogP calculations : Compare with analogs lacking the pyridinyl group to assess hydrophilicity (e.g., ClogP ~2.5 vs. ~1.8) .
  • Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to evaluate CYP450-mediated oxidation .

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